![molecular formula C12H16N6 B1389436 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204296-86-5](/img/structure/B1389436.png)
3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C12H16N6 . It is a derivative of [1,2,4]triazolo[4,3-b]pyridazine, which has been studied as a bromodomain inhibitor with micromolar IC50 values .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its chemical formula, C12H16N6 . The crystal structures of similar [1,2,4]triazolo[4,3-b]pyridazine derivatives have been determined in studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C12H16N6), average mass (244.296 Da), and monoisotopic mass (244.143646 Da) .
Scientific Research Applications
CPTP has been studied for its potential applications in a variety of scientific research fields. It has been investigated for its potential use as a photosensitizer for photodynamic therapy, a type of cancer treatment that uses light-activated drugs to kill cancer cells. Additionally, CPTP has been studied for its potential use in organic light-emitting diodes (OLEDs), a type of display technology used in modern electronics. CPTP has also been studied for its potential use as a bioactive agent, with possible applications in the fields of drug delivery, gene therapy, and tissue engineering.
Mechanism of Action
The exact mechanism of action of CPTP is not yet known, however, it is believed to work by forming a covalent bond with the target molecule, thus blocking its function. Additionally, CPTP is thought to interact with the cell membrane, altering its permeability and allowing for the delivery of therapeutic agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPTP are not yet fully understood. However, it has been demonstrated to have anti-cancer, anti-inflammatory, and anti-viral effects in in vitro studies. Additionally, it has been shown to inhibit the growth of certain types of bacteria and fungi.
Advantages and Limitations for Lab Experiments
CPTP has several advantages for use in lab experiments. It is a stable molecule, with a high solubility in water and other solvents. Additionally, it has a low toxicity profile, making it safe to use in laboratory settings. However, CPTP has several limitations for use in lab experiments. Its synthesis process is complex and time-consuming, and it is expensive to produce in large quantities. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in different contexts.
Future Directions
The potential applications of CPTP are numerous, and there are a variety of future directions that could be explored. These include further studies of the mechanism of action of CPTP, as well as its potential use in drug delivery, gene therapy, and tissue engineering. Additionally, it could be investigated for its potential use as a photosensitizer for photodynamic therapy, or as an OLED material. Finally, further research could be conducted to explore the potential of CPTP as an anti-cancer, anti-inflammatory, and anti-viral agent.
properties
IUPAC Name |
3-cyclopropyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-2-9(1)12-15-14-10-3-4-11(16-18(10)12)17-7-5-13-6-8-17/h3-4,9,13H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBFGOBNSQJGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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